molecular formula C11H8BrNO2 B11855531 3-Bromo-8-methylquinoline-6-carboxylic acid

3-Bromo-8-methylquinoline-6-carboxylic acid

Cat. No.: B11855531
M. Wt: 266.09 g/mol
InChI Key: FPQLKQNLQREHEL-UHFFFAOYSA-N
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Description

3-Bromo-8-methylquinoline-6-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C11H8BrNO2 It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-8-methylquinoline-6-carboxylic acid typically involves the bromination of 8-methylquinoline-6-carboxylic acid. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the quinoline ring.

Industrial Production Methods:

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-8-methylquinoline-6-carboxylic acid can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

    Oxidation Reactions: The methyl group on the quinoline ring can undergo oxidation to form carboxylic acids or aldehydes. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium azide in DMF at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Major Products:

    Substitution: Formation of azido, cyano, or amino derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

Chemistry:

3-Bromo-8-methylquinoline-6-carboxylic acid is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules with potential biological activity.

Biology:

In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It can be used to develop new probes for imaging and diagnostic applications.

Medicine:

The compound has potential applications in medicinal chemistry for the development of new drugs. Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound can be used as a starting material for the synthesis of new therapeutic agents.

Industry:

In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3-Bromo-8-methylquinoline-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The bromine atom and the carboxylic acid group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Molecular Targets and Pathways:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    DNA: Intercalation into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

  • 8-Bromo-6-methylquinoline-3-carboxylic acid
  • 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester
  • 4-Hydroxy-6-methylquinoline-3-carboxylic acid

Comparison:

3-Bromo-8-methylquinoline-6-carboxylic acid is unique due to the specific position of the bromine atom and the carboxylic acid group on the quinoline ring. This structural arrangement can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

3-bromo-8-methylquinoline-6-carboxylic acid

InChI

InChI=1S/C11H8BrNO2/c1-6-2-8(11(14)15)3-7-4-9(12)5-13-10(6)7/h2-5H,1H3,(H,14,15)

InChI Key

FPQLKQNLQREHEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=CN=C12)Br)C(=O)O

Origin of Product

United States

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